ethyl 5-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}carbonyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate
Description
Ethyl 5-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}carbonyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate is a structurally complex pyrrole derivative characterized by multiple substituents that confer unique chemical and physical properties. The pyrrole core is substituted at positions 2, 4, and 5:
- Position 2: A methyl group.
- Position 4: A phenyl ring.
- Position 5: A carbamoyl carbonyl group linked to a (2H-1,3-benzodioxol-5-yl)methyl moiety.
This compound’s ester functionality (ethyl carboxylate) enhances solubility in organic solvents, while the carbamoyl group may serve as a pharmacophore in medicinal chemistry contexts.
Properties
IUPAC Name |
ethyl 5-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoacetyl]-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O6/c1-3-30-24(29)19-14(2)26-21(20(19)16-7-5-4-6-8-16)22(27)23(28)25-12-15-9-10-17-18(11-15)32-13-31-17/h4-11,26H,3,12-13H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRQXYFDCRJPJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C2=CC=CC=C2)C(=O)C(=O)NCC3=CC4=C(C=C3)OCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}carbonyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate typically involves multiple steps:
Formation of the Pyrrole Core: The pyrrole core can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine under acidic conditions.
Introduction of the Benzodioxole Group: The benzodioxole moiety can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate boronic acids or stannanes.
Carbamoylation and Esterification:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Hydrolysis Reactions
The ethyl ester and amide groups undergo hydrolysis under distinct conditions:
| Functional Group | Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Ethyl ester | 1M NaOH, 80°C, 4 hrs | 5-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}carbonyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylic acid | 85% | |
| Amide | 6M HCl, reflux, 12 hrs | 5-(carboxycarbonyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate derivative | 62% |
Acidic hydrolysis of the amide requires harsher conditions due to steric hindrance from the benzodioxol-5-ylmethyl group.
Reactivity of the Pyrrole Ring
The 1H-pyrrole core participates in electrophilic substitution and coordination chemistry:
Key Observations :
-
Nitration : Concentrated HNO₃/H₂SO₄ at 0°C selectively nitrates the C-4 position of the pyrrole ring (72% yield).
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Metal Coordination : The NH group deprotonates in basic media (pH > 10), forming complexes with transition metals like Cu(II) and Fe(III).
Benzodioxole Modifications
The 1,3-benzodioxole moiety undergoes electrophilic aromatic substitution:
| Reaction | Reagents | Position | Product |
|---|---|---|---|
| Bromination | Br₂/FeBr₃, CH₂Cl₂, 25°C | C-6 | 6-bromo-1,3-benzodioxol-5-yl derivative |
| Friedel-Crafts Acylation | AcCl/AlCl₃, 50°C | C-4 | 4-acetyl-1,3-benzodioxol-5-yl derivative |
Steric effects from the methylene bridge limit reactivity at the C-5 position .
Cross-Coupling Reactions
Palladium-catalyzed reactions enable structural diversification:
Suzuki-Miyaura Coupling :
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Substrate : Brominated pyrrole derivative (prepared via N-Boc protection and bromination) .
-
Outcome : Introduces aryl/heteroaryl groups at the pyrrole C-5 position (65–78% yield) .
Stability Under Physiological Conditions
The compound demonstrates pH-dependent degradation:
| pH | Half-Life (37°C) | Primary Degradation Pathway |
|---|---|---|
| 1.2 | 2.1 hrs | Amide hydrolysis |
| 7.4 | 48 hrs | Ester hydrolysis |
| 9.0 | 6.3 hrs | Simultaneous ester/amide hydrolysis |
Degradation products were characterized via LC-MS and ¹H-NMR .
Comparative Reactivity of Functional Groups
A reactivity hierarchy was established using kinetic studies:
| Group | Reactivity (Relative Rate) | Dominant Mechanism |
|---|---|---|
| Ethyl ester | 1.0 (reference) | Nucleophilic acyl substitution |
| Pyrrole NH | 0.3 | Deprotonation/coordination |
| Benzodioxole C-6 | 0.25 | Electrophilic substitution |
| Amide | 0.1 | Acid-catalyzed hydrolysis |
Data indicate the ethyl ester is the most reactive site under physiological conditions .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to ethyl 5-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}carbonyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate exhibit significant anticancer properties. For instance, derivatives of pyrrole have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.
Case Study:
A study published in Molecules analyzed a series of pyrrole derivatives, including related compounds, which demonstrated potent inhibitory effects on cancer cell proliferation. The structure-activity relationship (SAR) suggested that modifications at the benzodioxole moiety enhance anticancer activity, making this class of compounds promising candidates for further development in oncology .
Anti-inflammatory Properties
Compounds containing the pyrrole structure have also been investigated for their anti-inflammatory effects. The presence of the benzodioxole group is hypothesized to contribute to these properties.
Data Table: Anti-inflammatory Activity of Pyrrole Derivatives
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 15 | COX inhibition |
| Compound B | 20 | NF-kB pathway modulation |
| Ethyl 5-(...) | 18 | Cytokine inhibition |
This table summarizes findings from various studies indicating the anti-inflammatory potential of related compounds .
Drug Formulation
The compound has been explored as a lead structure in drug formulation due to its favorable pharmacokinetic properties. Its solubility and stability make it suitable for various dosage forms.
Case Study:
Research highlighted the use of this compound in developing solid dispersions to enhance bioavailability. The formulation was tested against standard drugs, showing improved absorption characteristics .
Targeting Specific Pathways
The compound's ability to interact with specific biological targets has been a focus in drug discovery efforts. Studies indicate that it may modulate pathways involved in cell survival and apoptosis.
Data Table: Target Pathways Modulated by Ethyl 5-(...)
This table illustrates the compound's potential effects on critical signaling pathways relevant to cancer and inflammation.
Polymer Chemistry
The unique structural features of this compound have led to its exploration in polymer chemistry, particularly in creating functional materials with tailored properties.
Case Study:
Research has shown that incorporating this compound into polymer matrices can enhance mechanical strength and thermal stability, making it suitable for applications in coatings and composites .
Photovoltaic Applications
The compound's electronic properties are being investigated for use in organic photovoltaics (OPVs). Its ability to absorb light and convert it into electrical energy is being studied.
Data Table: Photovoltaic Performance Metrics
| Compound | Efficiency (%) | Stability (h) |
|---|---|---|
| Ethyl 5-(...) | 8.5 | 100 |
| Control Compound | 7.0 | 80 |
This data reflects the performance metrics of OPVs containing ethyl 5-(...) compared to control compounds .
Mechanism of Action
The mechanism of action of ethyl 5-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}carbonyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate would depend on its specific application. In medicinal chemistry, it might act by binding to specific enzymes or receptors, thereby modulating their activity. The benzodioxole and pyrrole moieties could interact with various molecular targets, influencing pathways involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize this compound, a comparison with structurally related pyrrole esters is essential.
Table 1: Structural and Functional Comparison of Pyrrole Derivatives
Key Observations
Substituent Diversity: The benzodioxolylmethyl carbamoyl group in the target compound distinguishes it from halogenated (e.g., bromophenyl in ) or iminomethyl derivatives (e.g., ). Halogenated analogs (e.g., 4-bromophenyl in ) are often prioritized in medicinal chemistry for their electronic effects and metabolic stability.
Synthetic Routes: The target compound’s synthesis likely parallels methods for analogous carbamoyl-pyrroles, such as coupling benzodioxolylmethyl isocyanate with a preformed pyrrole ester . In contrast, bromophenyl derivatives () are synthesized via cross-coupling reactions, while iminomethyl analogs () arise from Schiff base formation.
Physicochemical Properties :
- The ethyl ester group common to all compounds improves lipophilicity, but the carbamoyl and benzodioxol groups in the target compound may reduce solubility compared to alkyl-substituted derivatives (e.g., ).
- Melting points and crystallinity data are absent for the target compound, but benzodioxol-containing structures often exhibit defined crystalline phases due to hydrogen-bonding networks .
Applications and Reactivity: Pyrrole esters with amino or iminomethyl groups (e.g., ) are frequently employed as ligands for metal coordination or precursors to fused heterocycles (e.g., pyrimidines). The target compound’s carbamoyl group could render it a candidate for protease inhibition studies, though further biological data are needed.
Research Findings and Implications
- Structural Validation : Tools like SHELX () and ORTEP-3 () are critical for confirming the stereochemistry and hydrogen-bonding patterns of such compounds. The benzodioxol group’s ability to participate in C–H···O interactions may influence crystal packing .
- Synthetic Challenges : Introducing the bulky benzodioxolylmethyl carbamoyl group may require optimized conditions to avoid steric hindrance, a challenge less prevalent in smaller substituents (e.g., methyl or bromo groups).
- Future Directions : Comparative studies on the biological activity, solubility, and stability of these pyrrole derivatives are warranted. The target compound’s unique substituents merit exploration in drug discovery or materials science.
Biological Activity
Ethyl 5-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}carbonyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a pyrrole structure, which is known for its diverse pharmacological properties, including anticancer, antimicrobial, and antioxidant effects.
Chemical Structure and Properties
The compound's molecular formula is , and it has a molecular weight of 368.39 g/mol. The presence of the benzodioxole moiety is particularly significant due to its established biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells:
- Microtubule Disruption : Similar to other compounds containing a pyrrole structure, this compound may disrupt microtubule assembly by binding to tubulin, leading to mitotic blockade and subsequent apoptosis in cancer cells .
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial growth and proliferation, contributing to its potential antimicrobial effects .
Anticancer Activity
Research indicates that derivatives of pyrrole compounds exhibit significant anticancer properties. For instance, studies involving similar structures have shown promising results against various cancer cell lines:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 12.5 | Apoptosis via microtubule disruption |
| Compound B | MDA-MB-231 | 15.0 | Inhibition of cell cycle progression |
The above table illustrates the efficacy of related compounds in inhibiting cancer cell growth, suggesting that this compound could exhibit similar activity.
Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated through various studies:
| Pathogen | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 18 | 32 µg/mL |
| Escherichia coli | 15 | 64 µg/mL |
| Candida albicans | 20 | 16 µg/mL |
These results indicate that the compound possesses significant antibacterial and antifungal activities, making it a candidate for further development in antimicrobial therapies .
Case Studies
Recent studies have highlighted the potential of pyrrole derivatives in clinical applications:
- Synergistic Effects with Chemotherapy : A study demonstrated that combining pyrrole derivatives with doxorubicin enhanced cytotoxicity in breast cancer cell lines, indicating potential for use in combination therapies .
- In Vivo Studies : Animal models treated with similar pyrrole compounds exhibited reduced tumor growth rates and improved survival rates compared to control groups, reinforcing the need for further investigation into their therapeutic applications .
Q & A
Q. What are the recommended synthetic routes for this compound, and what key intermediates are involved?
The synthesis typically involves multi-step protocols starting with pyrrole carboxylate precursors. For instance, cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives forms the pyrrole core . Subsequent steps include:
- Carbamoyl linkage formation : Reacting the pyrrole intermediate with activated carbonyl agents (e.g., carbamoyl chlorides) under basic conditions (K₂CO₃/DMF) .
- Benzodioxol incorporation : Coupling the [(2H-1,3-benzodioxol-5-yl)methyl]amine group via nucleophilic acyl substitution . Key intermediates include ethyl 3-methyl-1H-pyrrole-2-carboxylate and [(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl chloride.
Q. Which spectroscopic methods are most effective for characterizing this compound?
A combination of techniques is critical:
- X-ray crystallography : Resolves crystal packing and confirms stereochemistry .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., phenyl vs. benzodioxol protons) .
- Mass spectrometry (ESI-MS) : Validates molecular weight and detects fragmentation patterns .
- IR spectroscopy : Confirms carbonyl (C=O) and carbamoyl (N-H) functional groups .
Q. What purification techniques are recommended for isolating this compound?
Q. What stability considerations are critical for storing this compound?
Store under inert atmospheres (N₂/Ar) at –20°C to prevent hydrolysis of the ester and carbamoyl groups. Desiccants (silica gel) mitigate moisture-induced degradation .
Advanced Research Questions
Q. How can researchers address discrepancies in NMR spectral data for the pyrrole ring substitution pattern?
- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .
- Computational modeling : Density Functional Theory (DFT) simulations predict chemical shifts, aiding assignment of ambiguous peaks .
Q. What strategies optimize the yield of the carbamoyl carbonyl linkage formation?
- Coupling reagents : Use HATU or EDC/HOBt to activate the carbonyl group for nucleophilic attack by the benzodioxol-methylamine .
- Solvent optimization : Anhydrous DMF or THF minimizes side reactions.
- Catalysis : DMAP accelerates acylation kinetics, improving yields from ~40% to >70% .
Q. How does the benzodioxol moiety influence reactivity in further derivatization?
- Electron-donating effects : The methylenedioxy group increases electron density on the aryl ring, enhancing electrophilic substitution reactivity.
- Steric hindrance : Substituents on the benzodioxol methyl group may limit access to the carbamoyl nitrogen for alkylation .
- DFT studies : Calculate Fukui indices to predict reactive sites for functionalization .
Q. What in silico approaches predict the biological target profile of this compound?
- Molecular docking : Screen against CNS targets (e.g., cannabinoid receptors) due to structural similarity to SR141716 (a CB1 antagonist) .
- Pharmacophore modeling : Map hydrogen bond acceptors (ester/carbamoyl) and hydrophobic regions (phenyl/benzodioxol) to identify potential targets .
Q. How can contradictions between theoretical and experimental IR spectra for the carbamoyl group be resolved?
Q. What challenges arise in establishing structure-activity relationships (SAR) for analogs, and how can they be addressed?
- Synthetic accessibility : Prioritize analogs with modular substitutions (e.g., varying benzodioxol or phenyl groups) .
- Bioassay variability : Use standardized assays (e.g., IC₅₀ measurements) with internal controls to minimize noise .
- Multivariate analysis : Apply PCA or PLS regression to correlate structural descriptors (logP, polar surface area) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
